molecular formula C10H14O8 B12004637 1,2,2-Tris(acetyloxy)ethyl acetate CAS No. 59602-16-3

1,2,2-Tris(acetyloxy)ethyl acetate

Cat. No.: B12004637
CAS No.: 59602-16-3
M. Wt: 262.21 g/mol
InChI Key: IXUDSZCEDKQCIV-UHFFFAOYSA-N
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Description

1,2,2-Tris(acetyloxy)ethyl acetate is an organic compound with the molecular formula C10H14O8 It is a derivative of ethyl acetate, where three acetyloxy groups are attached to the ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,2-Tris(acetyloxy)ethyl acetate can be synthesized through the esterification of ethyl acetate with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds as follows:

CH3COOCH2CH3+3(CH3CO)2OCH3COOCH2C(OCOCH3)2CH3+3CH3COOH\text{CH}_3\text{COOCH}_2\text{CH}_3 + 3\text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{CH}_3\text{COOCH}_2\text{C(OCOCH}_3\text{)}_2\text{CH}_3 + 3\text{CH}_3\text{COOH} CH3​COOCH2​CH3​+3(CH3​CO)2​O→CH3​COOCH2​C(OCOCH3​)2​CH3​+3CH3​COOH

The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The use of continuous reactors and efficient separation techniques, such as distillation columns, ensures high yield and purity of the product. Catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

1,2,2-Tris(acetyloxy)ethyl acetate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield acetic acid and ethyl acetate.

    Transesterification: It can react with alcohols in the presence of a catalyst to form different esters.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Transesterification: Alcohols, acid or base catalysts.

    Reduction: Lithium aluminum hydride, dry ether.

Major Products Formed

    Hydrolysis: Acetic acid, ethyl acetate.

    Transesterification: Various esters depending on the alcohol used.

    Reduction: Corresponding alcohol.

Scientific Research Applications

1,2,2-Tris(acetyloxy)ethyl acetate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: The compound is explored for its potential use in drug formulation and delivery systems.

    Polymer Chemistry: It is used in the preparation of polymers and copolymers with specific properties.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1,2,2-Tris(acetyloxy)ethyl acetate involves its ability to undergo hydrolysis and release acetic acid. This property is exploited in various applications, such as drug delivery, where the controlled release of acetic acid can have therapeutic effects. The compound interacts with molecular targets through esterification and hydrolysis reactions, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl Acetate: A simpler ester with similar reactivity but fewer acetyloxy groups.

    Triacetin (Glycerol Triacetate): Another triester with different structural properties and applications.

    Acetylated Sugars: Compounds with multiple acetyloxy groups attached to sugar molecules, used in different contexts.

Uniqueness

1,2,2-Tris(acetyloxy)ethyl acetate is unique due to its specific structure, which provides multiple reactive sites for chemical modifications. This makes it a versatile intermediate in organic synthesis and industrial applications, distinguishing it from simpler esters and other triesters.

Properties

CAS No.

59602-16-3

Molecular Formula

C10H14O8

Molecular Weight

262.21 g/mol

IUPAC Name

1,2,2-triacetyloxyethyl acetate

InChI

InChI=1S/C10H14O8/c1-5(11)15-9(16-6(2)12)10(17-7(3)13)18-8(4)14/h9-10H,1-4H3

InChI Key

IXUDSZCEDKQCIV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C(OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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